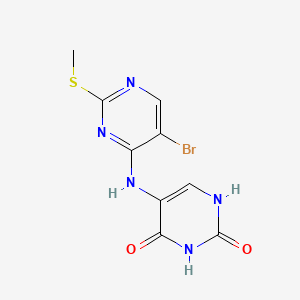
5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol is a complex organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol typically involves multi-step organic reactions. One common method includes the bromination of 2-(methylthio)-4-pyrimidinol, followed by the introduction of an amino group at the 5-position of the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-Amino-5-bromopyridine
- 5-Bromo-2-methylpyrimidine
Uniqueness
5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various research and industrial purposes.
Propriétés
Numéro CAS |
6951-53-7 |
|---|---|
Formule moléculaire |
C9H8BrN5O2S |
Poids moléculaire |
330.16 g/mol |
Nom IUPAC |
5-[(5-bromo-2-methylsulfanylpyrimidin-4-yl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8BrN5O2S/c1-18-9-12-2-4(10)6(14-9)13-5-3-11-8(17)15-7(5)16/h2-3H,1H3,(H,12,13,14)(H2,11,15,16,17) |
Clé InChI |
SBBLSAFQBRSISH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)NC2=CNC(=O)NC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


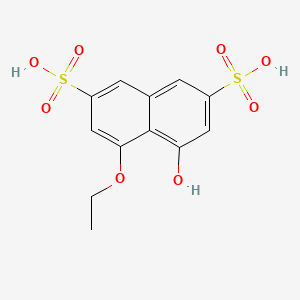
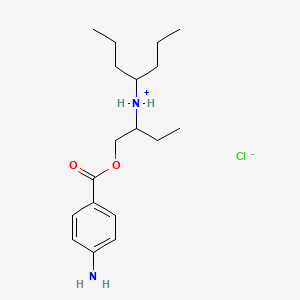
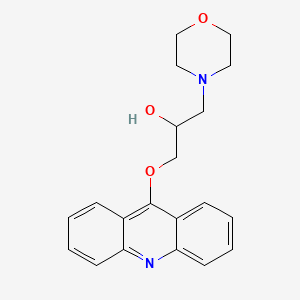


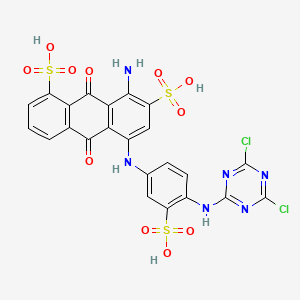
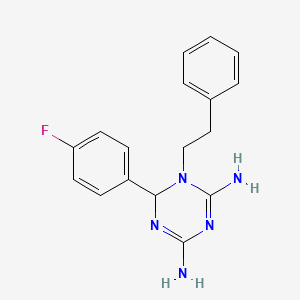
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
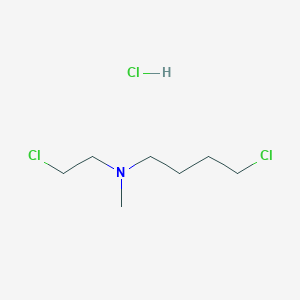
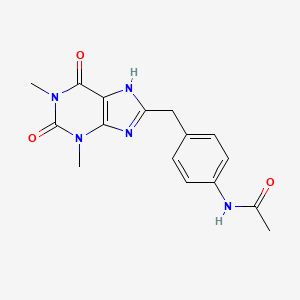

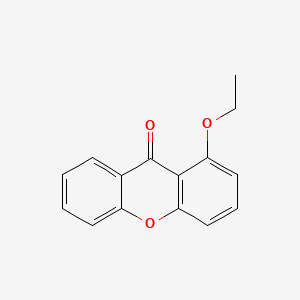
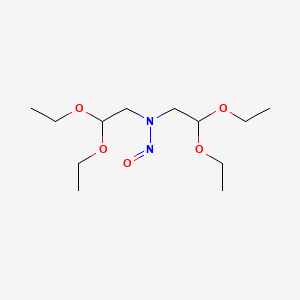
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
